molecular formula C22H25NO6S B4882307 dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B4882307
M. Wt: 431.5 g/mol
InChI Key: KSUOEITXJCOACK-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a useful research compound. Its molecular formula is C22H25NO6S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.14025869 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6S/c1-11-6-7-12(2)19(13(11)3)29-10-16(24)23-20-18(22(26)28-5)17-14(21(25)27-4)8-9-15(17)30-20/h6-7,14H,8-10H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUOEITXJCOACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C20H23NO4SC_{20}H_{23}NO_4S. The compound features a thiophene ring and an ester functional group, which are critical for its biological activity.

Synthesis Overview:

  • Formation of the Phenoxyacetic Acid: The synthesis starts with the reaction of 2,3,6-trimethylphenol with chloroacetic acid in a basic environment.
  • Amidation Reaction: The resulting acid is then reacted with an appropriate amine to form the acetamide.
  • Esterification: Finally, esterification with dimethyl carbonate or similar reagents yields the target compound.

Anti-inflammatory Properties

Several studies have indicated that compounds structurally related to this compound exhibit anti-inflammatory effects. For instance:

  • Mechanism of Action: These compounds may inhibit specific enzymes in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Anticancer Activity

Research has also suggested potential anticancer properties:

  • Cell Line Studies: Preliminary in vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have been tested against breast and colon cancer cells and have demonstrated significant cytotoxicity .

Table of Biological Activities

Activity TypeAssessed CompoundResultReference
Anti-inflammatoryDimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}Inhibition of COX activity
AnticancerSimilar thiophene derivativesInduction of apoptosis in cancer cells
Enzyme InhibitionRelated compoundsInhibition of LOX

Case Study: Anti-inflammatory Screening

A study conducted on various derivatives of thiophene compounds found that those similar to this compound exhibited significant anti-inflammatory activity in animal models. The study assessed the reduction in edema in paw models after administration of the compound compared to control groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.